c-Kit-IN-3

CAS No.:

Cat. No.: VC5396172

Molecular Formula: C26H20ClF3N2O4

Molecular Weight: 516.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H20ClF3N2O4 |

|---|---|

| Molecular Weight | 516.9 g/mol |

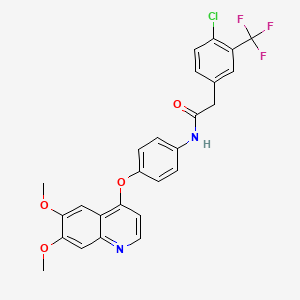

| IUPAC Name | 2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide |

| Standard InChI | InChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33) |

| Standard InChI Key | YOHLRCOPRAVUCJ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F |

Introduction

Molecular Characterization and Mechanism of Action

Structural and Biochemical Properties

c-Kit-IN-3 (C₂₆H₂₀ClF₃N₂O₄) has a molecular weight of 516.9 g/mol and a distinct structure optimized for c-KIT binding . The compound features a quinoline-oxyphenyl scaffold linked to a chlorotrifluoromethylphenyl acetamide group, enabling interactions with the kinase's ATP-binding pocket. Its selectivity arises from steric compatibility with c-KIT's activation loop, particularly against the T670I "gatekeeper" mutation responsible for imatinib resistance .

Biochemical assays demonstrate c-Kit-IN-3's IC50 of 4 nM against wild-type c-KIT and 8 nM against the T670I mutant, outperforming imatinib (IC50 >1,000 nM for T670I) . The inhibitor also suppresses phosphorylation at tyrosine residues 703, 719, and 823, critical for downstream signaling via AKT, ERK, and S6 pathways .

Target Engagement and Selectivity

c-Kit-IN-3's specificity was validated across 468 kinases, showing >100-fold selectivity for c-KIT over closely related kinases like PDGFR and VEGFR . This contrasts with multitargeted inhibitors such as sunitinib and pazopanib, which inhibit c-KIT at higher concentrations but lack mutant-specific efficacy .

Table 1: Comparative IC50 Values of c-KIT Inhibitors

| Inhibitor | c-KIT WT (nM) | c-KIT T670I (nM) | Selectivity Ratio (WT/T670I) |

|---|---|---|---|

| c-Kit-IN-3 | 4 | 8 | 0.5 |

| Imatinib | 100 | >1,000 | <0.1 |

| Sunitinib | 10 | 50 | 0.2 |

| Pazopanib | 3.7 | 36 | 0.1 |

Preclinical Efficacy in GIST Models

In Vitro Antiproliferative Activity

c-Kit-IN-3 suppressed proliferation in primary GIST patient cells (IC50: 0.006–1.37 μM), showing 150-fold greater potency than imatinib in resistant lines like GIST-5R (IC50: 0.073 μM vs. 12 μM) . Mechanistically, treatment induced G0/G1 cell cycle arrest via p21 upregulation and apoptosis through PARP/caspase-3 cleavage .

In Vivo Tumor Regression

In BALB/C-nu mice bearing BaF3-tel-c-KIT-T670I xenografts, oral administration of 100 mg/kg c-Kit-IN-3 achieved 98% tumor growth inhibition (TGI) by day 11, with no weight loss or overt toxicity . Histological analysis revealed reduced Ki-67 staining and increased caspase-3 activation, confirming dual cytostatic and cytotoxic effects .

Pharmacokinetics and Drug Metabolism

c-Kit-IN-3 exhibits a plasma half-life of 6.2 hours in mice, with 89% oral bioavailability due to enhanced solubility from its hydrochloride salt formulation . Steady-state concentrations (Cmax: 12.3 μM) exceed the IC90 for c-KIT mutants, supporting once-daily dosing . Unlike dasatinib and pazopanib, which cause myelosuppression at therapeutic doses, c-Kit-IN-3 showed no hematological toxicity in preclinical models .

Therapeutic Implications and Future Directions

Overcoming Drug Resistance

c-Kit-IN-3's efficacy against secondary mutations (e.g., V654A, D816H) positions it as a salvage therapy for imatinib-refractory GIST . Combinatorial regimens with MEK or PI3K inhibitors may further suppress adaptive signaling pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume